molecular formula C26H32N2O8 B1683269 Tritoqualine CAS No. 14504-73-5

Tritoqualine

Cat. No. B1683269
CAS RN: 14504-73-5
M. Wt: 500.5 g/mol
InChI Key: IRGJVQIJENCTQF-UHFFFAOYSA-N
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Description

Tritoqualine, also known as hypostamine, is an inhibitor of the enzyme histidine decarboxylase and therefore an atypical antihistamine . It is used for the treatment of urticaria and allergic rhinitis .


Synthesis Analysis

The synthesis of Tritoqualine involves the use of cotarnine hydrochloride, a natural tetrahydroisoquinoline (THIQ) alkaloid . A patent describes the synthesis of Tritoqualine salts to improve the solubility of these compounds .


Molecular Structure Analysis

Tritoqualine has a molecular formula of C26H32N2O8 . Its molecular weight is 500.548 g/mol . The IUPAC name for Tritoqualine is 7-amino-4,5,6-triethoxy-3-(4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-3H-isobenzofuran-1-one .


Physical And Chemical Properties Analysis

Tritoqualine is a member of isoquinolines . It has a molecular weight of 500.5 g/mol and a molecular formula of C26H32N2O8 .

Relevant Papers Several papers have been published on Tritoqualine. One paper investigated the suppressive effects of Tritoqualine on cell growth and collagen secretion . Another paper discussed the effect of Tritoqualine on the proliferation of interleukin-3 dependent cell line and sensitive cells .

Scientific Research Applications

Inhibition of Histamine Release

Tritoqualine has been identified to inhibit histamine release from rat peritoneal mast cells induced by various compounds. It does not inhibit histidine decarboxylase activity but effectively prevents antigen-induced histamine release. This action is crucial for its antiallergic properties (Umezu et al., 1985).

Effects on Cell Growth and Collagen Secretion

Research on fibroblasts has shown that Tritoqualine can suppress both the growth rate during the log phase and collagen secretion in the stationary phase of fibroblast cell lines. These effects are significant for understanding its potential in treating conditions like liver fibrosis (Yuasa et al., 1986).

Protective Effects on Hepatocytes

Studies have also indicated Tritoqualine's protective effects against lipid peroxidation and enzyme leakage in rat hepatocytes induced by carbon tetrachloride, suggesting a role in protecting the hepatocyte membrane which may extend to treating acute hepatic injury (Yuasa et al., 1986).

Modulation of Plasma Histamine Levels

Further research has evaluated Tritoqualine's influence on plasma histamine levels and its biorhythmic variations in healthy volunteers. These studies provide insights into its broader impacts on histamine levels beyond its antiallergic effects (Rehn et al., 1987).

Inhibition of Cell Proliferation

Tritoqualine has been found to inhibit the proliferation of interleukin-sensitive cells, which may partially explain its anti-allergic effect by interfering with the proliferation/differentiation of hematopoietic cells stimulated by interleukin-3 (Nakagawa et al., 1987).

properties

IUPAC Name

7-amino-4,5,6-triethoxy-3-(4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-3H-2-benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N2O8/c1-6-31-23-17-16(18(27)24(32-7-2)25(23)33-8-3)26(29)36-21(17)19-15-13(9-10-28(19)4)11-14-20(22(15)30-5)35-12-34-14/h11,19,21H,6-10,12,27H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRGJVQIJENCTQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C(C2=C1C(OC2=O)C3C4=C(C5=C(C=C4CCN3C)OCO5)OC)N)OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10864514
Record name Tritoqualine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

500.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tritoqualine

CAS RN

14504-73-5
Record name Tritoqualine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14504-73-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tritoqualine [INN:DCF]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tritoqualine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13711
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Record name Tritoqualine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10864514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1(3H)-isobenzofuranone, 7-amino-4,5,6 triethoxy-3-(5,6,7,8-tetrahydro-4-methoxy-6-methyl-1-3-dioxolo(4,5- g)isoquinolin-5-yl)-hyspotamin
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Record name TRITOQUALINE
Source FDA Global Substance Registration System (GSRS)
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Record name Tritoqualine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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